3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine
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Overview
Description
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both imidazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole and piperidine derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce more saturated piperidine derivatives .
Scientific Research Applications
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially modulating neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the piperidine moiety.
Piperidine: Contains the piperidine ring but lacks the imidazole structure.
2-Methylimidazoline: Similar in structure but differs in the position of the methyl group and the saturation of the imidazole ring.
Uniqueness
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is unique due to the combination of both imidazole and piperidine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine |
InChI |
InChI=1S/C9H17N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
IAGBGZPMQPIHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCCNC2 |
Origin of Product |
United States |
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